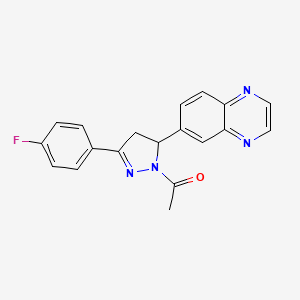

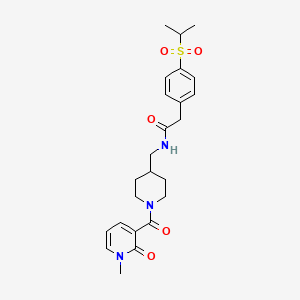

![molecular formula C7H6N2O2S B2510039 7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione CAS No. 128294-07-5](/img/structure/B2510039.png)

7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

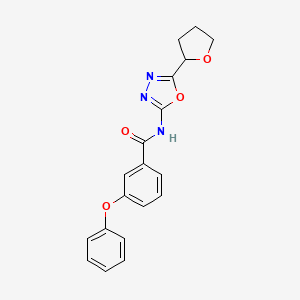

Molecular Structure Analysis

The molecular structure of “7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione” is not explicitly mentioned in the search results .Chemical Reactions Analysis

The chemical reactions involving “7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione” are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione” are not explicitly stated in the search results .Scientific Research Applications

- The Jacobsen cyclization of thioamide to 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole, followed by N-methylation and condensation with aldehydes, leads to these materials .

- Further studies could focus on optimizing the structure of 7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione for enhanced efficacy .

- 7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione may exhibit selective cytotoxicity against specific cancer types .

Organic Electronics and Optoelectronics

Nonlinear Optical Materials

Antimicrobial Agents

Anti-Inflammatory Compounds

Anticancer Properties

Biological Imaging and Probes

Mechanism of Action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to possess a broad spectrum of pharmacological activities .

Mode of Action

Related thiazolo[4,5-b]pyridine compounds have been reported to exhibit strong inhibitory activity with an ic50 of 36 nM , suggesting a potent interaction with their targets.

Biochemical Pathways

Related thiazolo[4,5-b]pyridine compounds have been reported to inhibit the aggregation factor of human platelets, urokinase, and poly (adp-ribose) polymerase-1 .

Result of Action

Related thiazolo[4,5-b]pyridine compounds have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-3-2-4(10)8-6-5(3)12-7(11)9-6/h2H,1H3,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVNPUJICRQBLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1SC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B2509965.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2509976.png)

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-(dimethylamino)ethyl)acetamide](/img/structure/B2509979.png)